molecular formula C11H14N4O B14865730 N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide

N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide

Cat. No.: B14865730
M. Wt: 218.26 g/mol
InChI Key: WCKMPEWJDGFQJG-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide typically involves the reaction of 1-methyl-1H-indazole-5-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product. The scalability of the synthetic route and the availability of starting materials make this compound feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the acetamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetic acid, while reduction may produce N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)ethanol.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(1-methyl-1H-indazol-5-yl)-2-(methylamino)acetamide can be compared with other indazole derivatives to highlight its uniqueness:

    N-(3-bromo-1-methyl-1H-indazol-5-yl)acetamide: This compound has a bromine atom at the 3-position of the indazole ring, which may confer different biological activities and reactivity compared to this compound.

    1H-Indazole-5-carboxamide, N-methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]: This compound has a different substitution pattern on the indazole ring, which may affect its chemical properties and biological activities.

The unique structural features of this compound, such as the presence of the methylamino group and the specific substitution pattern on the indazole ring, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(methylamino)-N-(1-methylindazol-5-yl)acetamide

InChI

InChI=1S/C11H14N4O/c1-12-7-11(16)14-9-3-4-10-8(5-9)6-13-15(10)2/h3-6,12H,7H2,1-2H3,(H,14,16)

InChI Key

WCKMPEWJDGFQJG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

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